molecular formula C7H10N2O3 B137168 3-(5-(aminomethyl)isoxazol-3-yl)propanoic acid CAS No. 138741-63-6

3-(5-(aminomethyl)isoxazol-3-yl)propanoic acid

Cat. No.: B137168
CAS No.: 138741-63-6
M. Wt: 170.17 g/mol
InChI Key: IJLZDSHZAXWWRU-UHFFFAOYSA-N
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Description

3-(5-(aminomethyl)isoxazol-3-yl)propanoic acid is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes to form the isoxazole ring . Subsequent functionalization steps introduce the aminomethyl and propionic acid groups.

Industrial Production Methods

Industrial production methods for 3-(5-(aminomethyl)isoxazol-3-yl)propanoic acid often involve optimizing the synthetic routes to ensure high yield and purity. This may include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

3-(5-(aminomethyl)isoxazol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

3-(5-(aminomethyl)isoxazol-3-yl)propanoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

138741-63-6

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

3-[5-(aminomethyl)-1,2-oxazol-3-yl]propanoic acid

InChI

InChI=1S/C7H10N2O3/c8-4-6-3-5(9-12-6)1-2-7(10)11/h3H,1-2,4,8H2,(H,10,11)

InChI Key

IJLZDSHZAXWWRU-UHFFFAOYSA-N

SMILES

C1=C(ON=C1CCC(=O)O)CN

Canonical SMILES

C1=C(ON=C1CCC(=O)O)CN

Synonyms

3-Isoxazolepropanoicacid,5-(aminomethyl)-(9CI)

Origin of Product

United States

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